![molecular formula C15H18N2O3S B1275865 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 590360-06-8](/img/structure/B1275865.png)
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds that have been extensively studied for their potential pharmacological properties. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, anti-inflammatory, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings. For instance, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using this reaction, starting with the preparation of furfuryl cyanoacetamide followed by a series of condensation and reaction steps . Similarly, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized through the application of the Gewald reaction .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated to understand its molecular geometry and the interactions that contribute to the stability of its crystal packing .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions to introduce different functional groups that modulate their biological activity. For instance, nitrothiophene-5-carboxamides with different side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine. Additionally, oxiranylmethyl nitrothiophene-5-carboxamides were synthesized by epoxidation of the corresponding N-allylamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical applications. The density, crystal packing, and intermolecular interactions are some of the physical properties that can be determined through crystallographic studies .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing derivatives of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide. For instance, Spoorthy et al. (2021) and Talupur et al. (2021) have reported on the synthesis of related compounds through reactions involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, leading to the formation of various analogues with potential antimicrobial properties. These studies provide detailed insights into the molecular structures and characterizations of these derivatives using techniques like NMR, IR, and mass spectrometry.
Antimicrobial Evaluation
A significant portion of the research on these compounds is centered around their antimicrobial activities. The synthesized compounds have been evaluated for their potential to inhibit the growth of various microorganisms. The studies by Spoorthy et al. (2021) and Talupur et al. (2021) delve into the antimicrobial evaluation of the synthesized analogues, showing promising results against a range of microbial strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents.
Molecular Docking Studies
Some studies have also explored the interaction of these compounds with biological targets using computational docking studies. This approach helps in understanding the potential mechanism of action of these compounds at the molecular level. Spoorthy et al. (2021) and Talupur et al. (2021) included docking studies in their research to predict how these synthesized compounds might interact with microbial proteins, providing insights into their antimicrobial efficacy.
Gewald Reaction and Other Synthetic Pathways
Research by Abaee and Cheraghi (2013) highlights the use of the Gewald reaction and other synthetic pathways in creating 2-amino-3-carboxamide derivatives of thiophene. These synthetic methodologies are crucial for developing various derivatives of the parent compound, expanding the scope of its applications in scientific research.
For detailed information and insights from each study, you can refer to the following sources:
Propiedades
IUPAC Name |
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-12-4-3-10(9-13(12)20-2)5-7-17-15(18)11-6-8-21-14(11)16/h3-4,6,8-9H,5,7,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFRMKLHJYBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

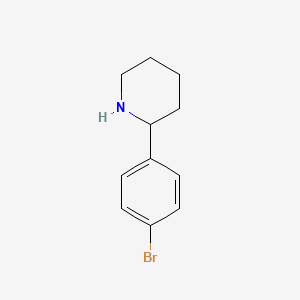
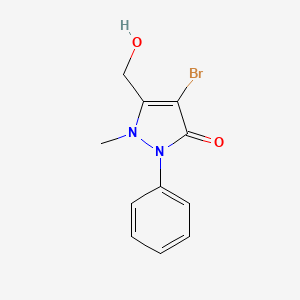
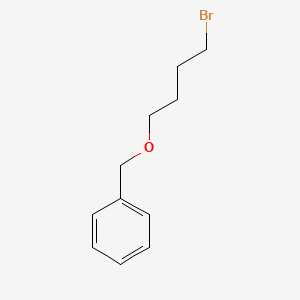
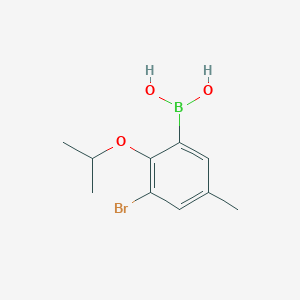

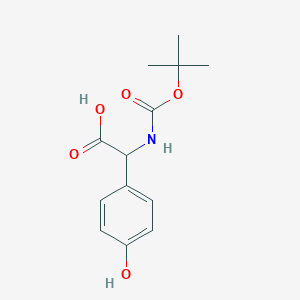
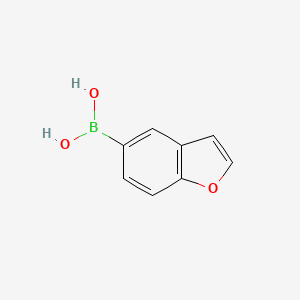
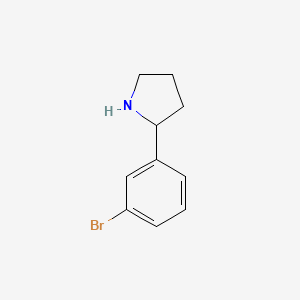
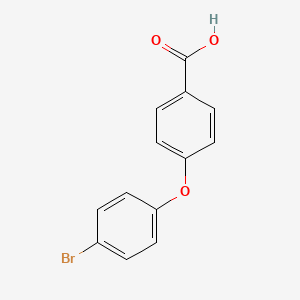
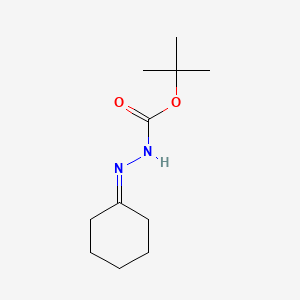
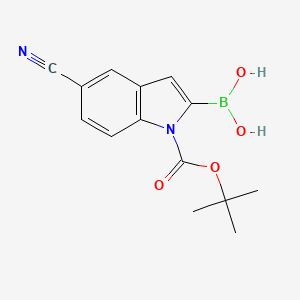
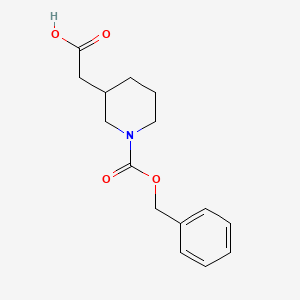
![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)
